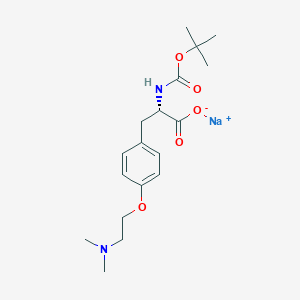
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sodium ion, a tert-butoxycarbonyl (Boc) protecting group, and a dimethylaminoethoxy phenyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then coupled with the appropriate phenyl derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Sodium Ion:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The dimethylaminoethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of the dimethylaminoethoxy group, affecting its reactivity and solubility.
Uniqueness
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H27N2NaO5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H28N2O5.Na/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5;/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |
InChI Key |
FZFBPMNXCNODKW-RSAXXLAASA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















